molecular formula C11H18ClNO2 B083445 3,4-Dimethoxy-N-methylphenethylamine hydrochloride CAS No. 13078-76-7

3,4-Dimethoxy-N-methylphenethylamine hydrochloride

Cat. No. B083445
CAS RN: 13078-76-7
M. Wt: 231.72 g/mol
InChI Key: BGEONUMCBIQUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of analogs related to 3,4-Dimethoxy-N-methylphenethylamine, such as 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) and its analogs, has been studied for their potential as α₁-adrenoceptor antagonists. These compounds were synthesized through reductive amination of substituted phenoxyacetones with substituted phenylethylamines, showcasing moderate to good yields and highlighted by their biological evaluation, which indicated strong blocking and moderate to good antihypertensive activities (Baomin Xi et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds like 3-(3,4-dimethoxyphenylethylamino)-methylidene-1,2,3,9-tetrahydropyrrolo[2,1-b]-quinazolin-9-one hydrochloride has been determined by single-crystal X-ray diffraction. This analysis provides insight into the electrostatic interactions and classical N-H…Cl hydrogen bonds that stabilize these salts, offering a foundational understanding of the structural properties of 3,4-Dimethoxy-N-methylphenethylamine derivatives (Sherzod N. Zhurakulov et al., 2022).

Chemical Reactions and Properties

The chemical reactions and properties of 3,4-Dimethoxy-N-methylphenethylamine hydrochloride and its related compounds are characterized by their interactions with various reagents and conditions, demonstrating their versatility and potential for further chemical manipulation. For instance, the compound's ability to undergo reactions like reductive amination and to form stable salts with muriatic acid suggests its reactivity and applicability in synthesizing more complex derivatives for pharmacological purposes (Lin Xi, 2011).

Scientific Research Applications

  • Chemical Synthesis

    • This compound may be used in chemical synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
  • Neuroscience Research

    • Given its structural similarity to dopamine, a major human neurotransmitter, this compound could potentially be used in neuroscience research. It could be used to study the effects of CNS stimulants on behavior and brain function.
  • Pharmacology Research

    • In the field of pharmacology, this compound could be used to study its effects on various biological systems. The methods of application would involve administering the compound to a biological system and observing the effects.
  • Medicinal Chemistry Research

    • In medicinal chemistry, this compound could be used as a starting point for the development of new drugs. The methods of application would involve modifying the structure of the compound and testing the biological activity of the resulting compounds.
  • Quality Control Testing

    • This compound could potentially be used in quality control testing in the pharmaceutical industry . The methods of application would involve using the compound as a standard to compare with samples from a batch of drugs.
  • Pharma Release Testing

    • This compound could be used in pharma release testing . The methods of application would involve using the compound to test whether a batch of drugs meets the necessary standards before it is released.
  • Chemical Synthesis

    • This compound may be used in chemical synthesis . The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
  • Neuroscience Research

    • Given its structural similarity to dopamine, a major human neurotransmitter, this compound could potentially be used in neuroscience research. It could be used to study the effects of CNS stimulants on behavior and brain function.
  • Pharmacology Research

    • In the field of pharmacology, this compound could be used to study its effects on various biological systems. The methods of application would involve administering the compound to a biological system and observing the effects.
  • Medicinal Chemistry Research

    • In medicinal chemistry, this compound could be used as a starting point for the development of new drugs. The methods of application would involve modifying the structure of the compound and testing the biological activity of the resulting compounds.
  • Quality Control Testing

    • This compound could potentially be used in quality control testing in the pharmaceutical industry . The methods of application would involve using the compound as a standard to compare with samples from a batch of drugs.
  • Pharma Release Testing

    • This compound could be used in pharma release testing . The methods of application would involve using the compound to test whether a batch of drugs meets the necessary standards before it is released.

Safety And Hazards

The compound is classified as causing skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEONUMCBIQUTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156739
Record name Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxy-N-methylphenethylamine hydrochloride

CAS RN

13078-76-7
Record name Benzeneethanamine, 3,4-dimethoxy-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13078-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13078-76-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenethylamine, 3,4-dimethoxy-N-methyl-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxy-N-methylphenethylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.695
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.